1-(Indol-1-ylmethyl)benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

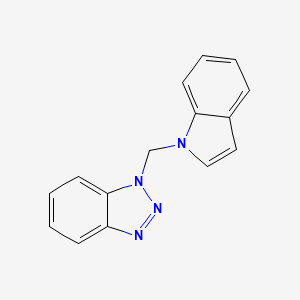

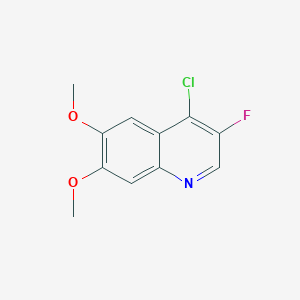

“1-(Indol-1-ylmethyl)benzotriazole” is a compound that contains an indole ring and a benzotriazole ring . The indole ring is a significant heterocyclic system found in many biologically significant natural compounds . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The indole ring system represents one of the most abundant and important heterocycles in nature .Molecular Structure Analysis

The molecular formula of “1-(Indol-1-ylmethyl)benzotriazole” is C15H12N4 . The structure of this compound includes an indole ring and a benzotriazole ring .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

The molecular weight of “1-(Indol-1-ylmethyl)benzotriazole” is 248.28 . The indole ring system is one of the most abundant and important heterocycles in nature .科学的研究の応用

Synthesis of Substituted Carbazoles and Cyclopent[b]indoles 1-Methyl-3-(benzotriazol-1-ylmethyl)indole is used in the synthesis of a wide range of 1,3-di-, 2,3-di-, and 1,2,3-trisubstituted carbazoles and cyclopent[b]indoles. These compounds are produced through lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Route to N-Substituted Heterocycles N-(Benzotriazol-1-ylmethyl) derivatives, including indole, pyrrole, carbazole, and benzimidazole, are converted into N-substituted heterocycles using various reagents such as lithium aluminum hydride, Grignard reagents, or organozinc reagents (Katritzky, Lang, & Lan, 1993).

Lithiation and Transformation of N-(benzotriazol-1-ylmethyl) Heterocycles The N-(benzotriazol-1-ylmethyl) derivatives of various heterocycles, including indole and carbazole, undergo lithiation at the inter-ring methylene group, allowing subsequent reaction with electrophiles (Katritzky, Drewniak-Deyrup, Lan, & Brunner, 1989).

Gas-Phase Thermolysis of Benzotriazole Derivatives The gas-phase thermolysis of benzotriazole derivatives like 1-(benzotriazol-1-yl)propan-2-one leads to products like aniline and substituted indoles. This process also provides insights into kinetics and mechanisms of these reactions (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Versatile Synthesis of 3-Substituted Indoles 1-Methyl-3-(benzotriazol-1-ylalkyl)indoles are used in the synthesis of various 3-substituted indoles, showcasing the versatility of this compound in creating diverse indole derivatives (Katritzky, Xie, & Cundy, 1995).

Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles The compound is employed in the synthesis of novel 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles through a process involving nucleophilic substitutions (Katritzky, Verma, He, & Chandra, 2003).

Novel Synthesis of Bicycles with Fused Pyrrole, Indole, Oxazole, and Imidazole Rings This compound is also integral in the synthesis of bicycles with fused heterocyclic rings like pyrrole and indole, demonstrating its utility in creating complex molecular structures (Katritzky, Singh, & Bobrov, 2004).

作用機序

Benzotriazole derivatives have been found to be biologically active . They have been used as corrosion inhibitors for copper alloys . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Safety and Hazards

将来の方向性

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

特性

IUPAC Name |

1-(indol-1-ylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-7-14-12(5-1)9-10-18(14)11-19-15-8-4-2-6-13(15)16-17-19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXGJWXOGQXSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)

![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)

![5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2909382.png)

![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)

![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)

![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)